molecular formula C9H12O B7767056 (2,3-Dimethylphenyl)methanol CAS No. 62862-32-2

(2,3-Dimethylphenyl)methanol

Cat. No.: B7767056
CAS No.: 62862-32-2
M. Wt: 136.19 g/mol
InChI Key: ZQQIVMXQYUZKIQ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methanol is an organic compound with the molecular formula C9H12O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl)methanol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde, (2,3-dimethylphenyl)acetaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl groups may affect the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions compared to other isomers. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

(2,3-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIVMXQYUZKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929454
Record name (2,3-Dimethylphenyl)methanol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13651-14-4, 62862-32-2
Record name 2,3-Dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13651-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenemethanol, 2,3-dimethyl-
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Record name Benzenemethanol, dimethyl-
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Record name 13651-14-4
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Record name (2,3-Dimethylphenyl)methanol
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Record name 2,3-Dimethylbenzyl Alcohol
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Record name BENZENEMETHANOL, 2,3-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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